

Spectroscopic data (NMR, IR) of 9-Bromo-1-nonene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-Bromo-1-nonene

Cat. No.: B109585

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **9-Bromo-1-nonene**

Introduction

9-Bromo-1-nonene is a bifunctional organic molecule featuring a terminal alkene and a primary alkyl bromide. This structure makes it a valuable intermediate in organic synthesis, agrochemical development, and the pharmaceutical industry, where it can be used to introduce a nine-carbon chain via either nucleophilic substitution at the bromine-bearing carbon or additions across the double bond.^{[1][2]} The precise characterization of such molecules is paramount to ensure reaction success, final product purity, and batch-to-batch consistency.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the unambiguous structural elucidation and quality control of organic compounds.^{[3][4][5]} NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy identifies the functional groups present.^[3] This guide offers a comprehensive analysis of the ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **9-Bromo-1-nonene**, providing researchers and drug development professionals with the foundational knowledge for its accurate identification.

Molecular Structure and Spectroscopic Implications

The structure of **9-Bromo-1-nonene** ($\text{C}_9\text{H}_{17}\text{Br}$) contains two electronically distinct regions: the electron-rich carbon-carbon double bond (C1-C2) and the electrophilic carbon atom bonded to the electronegative bromine atom (C9).^{[1][6][7][8]} This duality dictates its reactivity and is

clearly reflected in its spectroscopic signatures. The long, flexible methylene chain (C3-C8) acts as a spacer between these two functional groups.

For clarity in the following spectral analysis, the carbon atoms are numbered sequentially starting from the alkene.

Caption: Numbering scheme for **9-Bromo-1-nonene**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

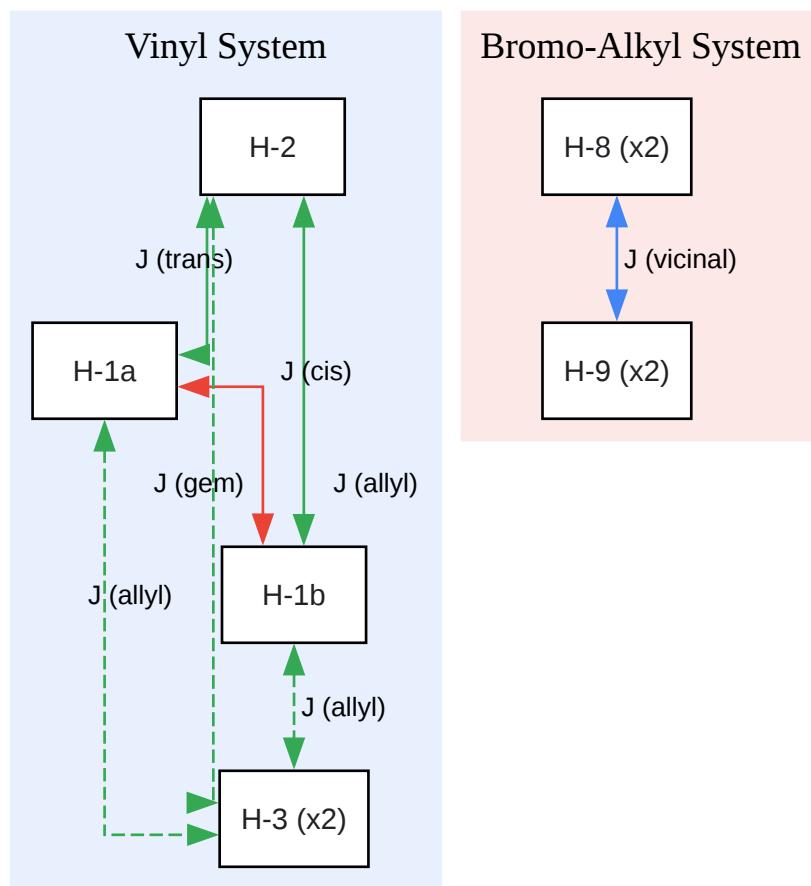
¹H NMR spectroscopy provides detailed information about the electronic environment of each proton in a molecule. Key parameters include the chemical shift (δ), which indicates the proton's shielding; integration, which reveals the relative number of protons generating a signal; and the splitting pattern (multiplicity), which describes the number of neighboring protons.^[3]

Experimental Protocol: ¹H NMR Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of **9-Bromo-1-nonene** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, chloroform-d). The choice of CDCl₃ is standard for non-polar to moderately polar organic compounds.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard acquisition involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are averaged to achieve an adequate signal-to-noise ratio.

¹H NMR Data Interpretation

The ¹H NMR spectrum of **9-Bromo-1-nonene** displays characteristic signals for the vinyl protons, the aliphatic chain protons, and the protons adjacent to the bromine atom.


Proton Assignment	Chemical Shift (δ , ppm) (Estimated)	Multiplicity	Integration	Rationale for Chemical Shift and Splitting
H-1 (CH_2)	4.90 - 5.05	ddt	2H	Protons on a terminal sp^2 carbon are deshielded. They are split by the H-2 proton (trans and cis coupling) and the two H-3 protons (allylic coupling).
H-2 (CH)	5.75 - 5.85	ddt	1H	The single vinyl proton is the most deshielded due to its position on the double bond. It is split by the two H-1 protons (geminal, cis, and trans) and the two H-3 protons.
H-3 (CH_2)	~2.05	q	2H	Allylic protons are slightly deshielded. They are split by the H-2 proton and the H-4 protons, appearing as a quartet or more complex multiplet.

H-9 (CH ₂)	~3.40	t	2H	Protons on the carbon adjacent to the electronegative bromine atom are significantly deshielded. They are split into a triplet by the two neighboring H-8 protons.
H-4 to H-8 (CH ₂)	1.25 - 1.85	m	10H	The methylene protons of the long alkyl chain are shielded and have similar electronic environments, resulting in a complex, overlapping multiplet in this region.

Note: Estimated chemical shifts are based on standard values for similar functional groups.

[Click to download full resolution via product page](#)

Caption: Key ^1H - ^1H coupling relationships in **9-Bromo-1-nonene**.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton.^[4] Standard spectra are broadband proton-decoupled, meaning each carbon signal appears as a singlet.

Experimental Protocol: ^{13}C NMR Acquisition

- Sample Preparation: Use a more concentrated sample than for ^1H NMR, typically 20-50 mg in ~0.6 mL of deuterated solvent (e.g., CDCl_3).

- Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz on a 300 MHz instrument). Due to the low natural abundance of ^{13}C , a greater number of scans (hundreds to thousands) and a longer acquisition time are required to achieve a good signal-to-noise ratio.

^{13}C NMR Data Interpretation

The spectrum shows two downfield signals for the sp^2 carbons, one signal for the carbon attached to bromine, and a series of upfield signals for the sp^3 carbons of the alkyl chain.[\[6\]](#)[\[9\]](#)

Carbon Assignment	Chemical Shift (δ , ppm) (Typical)	Rationale for Chemical Shift
C-1 (CH_2)	~114.1	Shielded sp^2 carbon of the terminal alkene.
C-2 (CH)	~139.1	Deshielded sp^2 carbon of the internal alkene position.
C-9 (CH_2)	~34.0	Carbon atom bonded to the electronegative bromine is deshielded relative to other sp^3 carbons.
C-8 (CH_2)	~32.8	Beta-effect of the bromine atom causes a slight deshielding.
C-3 (CH_2)	~33.8	Allylic carbon is slightly deshielded.
C-4, C-5, C-6, C-7	28.1 - 29.1	The remaining sp^3 carbons in the alkyl chain have similar chemical environments and appear in a narrow upfield range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[3]

Experimental Protocol: IR Spectrum Acquisition

- Technique: For a liquid sample like **9-Bromo-1-nonene**, an Attenuated Total Reflectance (ATR) FT-IR spectrometer is ideal. This requires only a single drop of the neat liquid placed directly on the ATR crystal.
- Data Acquisition: A background spectrum of the clean, empty crystal is recorded first. Then, the sample is applied, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm^{-1} .[6]

IR Data Interpretation

The IR spectrum of **9-Bromo-1-nonene** is dominated by absorptions from the alkene and alkane C-H bonds, the C=C double bond, and the C-Br bond.

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Intensity
~3075	=C-H Stretch	Alkene	Medium
2925, 2855	-C-H Stretch	Alkane (CH_2)	Strong
~1640	C=C Stretch	Alkene	Medium
~1465	-CH ₂ - Bend (Scissoring)	Alkane	Medium
~990, ~910	=C-H Bend (Out-of-plane)	Alkene (monosubstituted)	Strong
~640-550	C-Br Stretch	Alkyl Bromide	Medium-Strong

The presence of strong bands at ~3075, ~1640, and ~910 cm^{-1} is definitive proof of the terminal alkene group. The strong absorptions just below 3000 cm^{-1} confirm the saturated alkyl

chain, and the band in the low-frequency fingerprint region (below 700 cm⁻¹) is characteristic of the carbon-bromine bond.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a complete and unambiguous structural confirmation of **9-Bromo-1-nonene**. The NMR spectra precisely map the carbon-hydrogen framework, distinguishing the vinyl, allylic, aliphatic, and bromine-adjacent protons and carbons based on their distinct chemical shifts and coupling patterns. The IR spectrum rapidly confirms the presence of the key alkene and alkyl bromide functional groups. This comprehensive dataset serves as a crucial reference for scientists in synthesis, quality assurance, and drug development, ensuring the identity and purity of this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-Bromo-1-nonene, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 9-Bromo-1-nonene [89359-54-6] | China Manufacturer [gmchemix.com]
- 3. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. azolifesciences.com [azolifesciences.com]
- 6. 9-Bromo-1-nonene | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. Haloalkane - Wikipedia [en.wikipedia.org]
- 9. 9-BROMO-1-NONENE(89359-54-6)FT-IR [chemicalbook.com]

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR) of 9-Bromo-1-nonene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b109585#spectroscopic-data-nmr-ir-of-9-bromo-1-nonene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com